
3-cyclopropyl-1H-quinazoline-2,4-dione
描述
3-cyclopropyl-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazoline core with a cyclopropyl group attached to the nitrogen atom at position 3 and carbonyl groups at positions 2 and 4.
作用机制
Target of Action
3-Cyclopropyl-1H-quinazoline-2,4-dione, also known as 3-cyclopropyl-2,4(1H,3H)-quinazolinedione, is a quinazoline derivative . Quinazoline derivatives have been found to interact with a variety of targets, including enzymes like α-amylase and α-glucosidase , and they have been explored for their antidiabetic activity . They are also known to inhibit bacterial gyrase and DNA topoisomerase IV, making them potential antibacterial agents .
Mode of Action
The compound interacts with its targets, such as α-amylase and α-glucosidase, through different types of intermolecular interactions in the pocket site of these enzymes . This interaction leads to the inhibition of these enzymes, thereby affecting the breakdown of complex carbohydrates into simpler sugars.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase enzymes by this compound affects the carbohydrate metabolism pathway. These enzymes are crucial for the breakdown of complex carbohydrates into simpler sugars. By inhibiting these enzymes, the compound can potentially regulate blood sugar levels, making it a potential candidate for managing diabetes .
Pharmacokinetics
The compound’s synthesis has been reported to proceed efficiently in water without any catalyst , suggesting that it might have good solubility in aqueous environments
Result of Action
The primary result of the action of this compound is the inhibition of α-amylase and α-glucosidase enzymes . This inhibition can potentially regulate blood sugar levels, making the compound a potential candidate for managing diabetes . Some compounds have also shown cytotoxic effects in the Artemia salina assay .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of the compound has been found to proceed efficiently in water , suggesting that its activity might be influenced by the presence of water Additionally, the compound’s activity might also be affected by pH, temperature, and the presence of other substances in the environment.
生化分析
Biochemical Properties
3-Cyclopropyl-1H-quinazoline-2,4-dione has been found to interact with various enzymes and proteins. For instance, it has shown moderate inhibitory activity against α-amylase and α-glucosidase enzymes . These enzymes are key players in carbohydrate metabolism, suggesting that this compound could potentially influence metabolic processes related to carbohydrate digestion and absorption .
Cellular Effects
The effects of this compound on cells have been explored in several studies. For instance, it has been found to exhibit cytotoxic effects in the Artemia salina assay, where it showed a higher cytotoxic effect than 5-fluorouracil . This suggests that this compound could potentially influence cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules and potential changes in gene expression. For instance, molecular docking studies have revealed that this compound displays different types of intermolecular interactions in the pocket site of α-amylase and α-glucosidase enzymes . This suggests that this compound could potentially inhibit these enzymes by binding to their active sites and preventing them from catalyzing their respective reactions .
Metabolic Pathways
Given its inhibitory activity against α-amylase and α-glucosidase enzymes , it is plausible that this compound could potentially influence carbohydrate metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1H-quinazoline-2,4-dione can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, anthranilic acid can be treated with cyclopropyl isocyanate under basic conditions to yield the desired quinazoline-2,4-dione derivative .
Another method involves the reaction of 2-aminobenzonitrile with cyclopropyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds smoothly at room temperature, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-cyclopropyl-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
科学研究应用
相似化合物的比较
Similar Compounds
3-propylquinazoline-2,4(1H,3H)-dione: Similar structure with a propyl group instead of a cyclopropyl group.
3-cyclohexylquinazoline-2,4(1H,3H)-dione: Similar structure with a cyclohexyl group instead of a cyclopropyl group.
Uniqueness
3-cyclopropyl-1H-quinazoline-2,4-dione is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for further research and development.
属性
IUPAC Name |
3-cyclopropyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)12-11(15)13(10)7-5-6-7/h1-4,7H,5-6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDKLRIUOOJMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
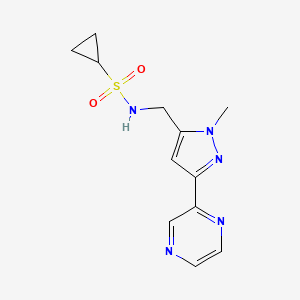
![4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2880617.png)
![2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide](/img/structure/B2880620.png)

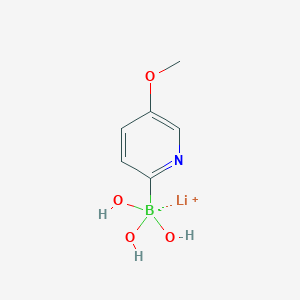
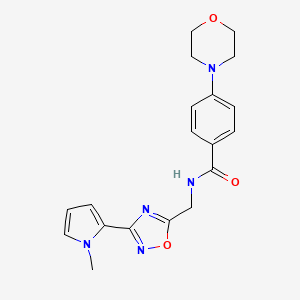
![N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
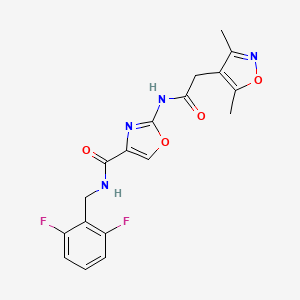

![N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2880631.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2880632.png)
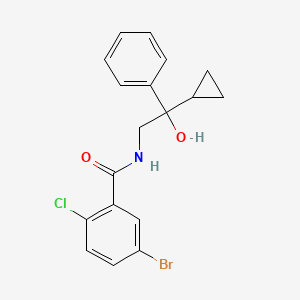
![1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2880635.png)
![2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2880638.png)
